7-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxaline
Description
Structural Overview and International Union of Pure and Applied Chemistry Nomenclature
7-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxaline possesses a molecular formula of C₉H₁₁BrN₂ with a molecular weight of approximately 227.1 grams per mole. The compound features a distinctive bicyclic structure consisting of a benzene ring fused to a partially saturated pyrazine ring, with specific substitutions that define its chemical identity. The International Union of Pure and Applied Chemistry nomenclature for this compound reflects its systematic naming as 6-bromo-4-methyl-2,3-dihydro-1H-quinoxaline, though it is commonly referred to by its positional numbering system.
The structural representation can be expressed through its Simplified Molecular Input Line Entry System notation as CN1CCNC2=C1C=C(C=C2)Br, which clearly indicates the positioning of the bromine atom at the seventh carbon position and the methyl group attached to the nitrogen atom. This specific arrangement creates a unique three-dimensional molecular geometry that influences both its physical properties and biological interactions. The compound is officially registered under Chemical Abstracts Service number 1427391-09-0, providing a standardized identification system for research and commercial applications.
The International Chemical Identifier key for this compound is AQBNWIOESLEWRM-UHFFFAOYSA-N, which serves as a unique digital fingerprint for database searches and chemical informatics applications. The presence of the bromine substituent at the seventh position significantly affects the electronic distribution within the molecule, creating opportunities for halogen bonding interactions that can enhance binding affinity to biological targets. Additionally, the tetrahydro nature of the quinoxaline ring system, where the pyrazine portion is partially saturated, contributes to increased conformational flexibility compared to fully aromatic quinoxaline derivatives.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₁BrN₂ |
| Molecular Weight | 227.1 g/mol |
| Chemical Abstracts Service Number | 1427391-09-0 |
| International Chemical Identifier Key | AQBNWIOESLEWRM-UHFFFAOYSA-N |
| Simplified Molecular Input Line Entry System | CN1CCNC2=C1C=C(C=C2)Br |
Historical Context in Heterocyclic Chemistry Research
The development of heterocyclic chemistry, which encompasses compounds like 7-bromo-1-methyl-1,2,3,4-tetrahydroquinoxaline, traces its origins to the early nineteenth century when fundamental discoveries laid the groundwork for modern synthetic chemistry. In 1818, Brugnatelli made a pivotal contribution by separating alloxan from uric acid, marking one of the earliest documented isolations of a heterocyclic compound. This breakthrough was followed by Dobereiner's production of furan compounds using sulfuric acid with starch in 1832, and Runge's collection of pyrrole through dry distillation in 1834, establishing a pattern of methodical exploration into nitrogen-containing ring systems.
The quinoxaline scaffold, which forms the foundation of 7-bromo-1-methyl-1,2,3,4-tetrahydroquinoxaline, emerged as a compound of particular interest due to its relationship to benzopyrazine structures. Quinoxalines are characterized as heterocyclic compounds containing a ring complex composed of a benzene ring fused to a pyrazine ring, creating a stable framework that exhibits colorless properties and melts just above room temperature. The historical significance of quinoxaline derivatives was further enhanced by their identification as bioisosters of quinoline, naphthalene, benzothiophene, and other aromatic ring systems, including pyridine and pyrazine.
The evolution of heterocyclic chemistry gained substantial momentum in 1906 when Friedlander revolutionized the agricultural industry through synthetic chemistry by producing indigo dye, demonstrating the practical applications of heterocyclic compounds beyond academic research. This advancement was complemented by Tribe's discovery in 1936, which established petroleum origins through the isolation of chlorophyll compounds from natural oil, highlighting the widespread occurrence of heterocyclic structures in natural systems. The introduction of Chargaff's rule in 1951 further emphasized the importance of heterocyclic chemistry in understanding genetic codes, particularly through purine and pyrimidine bases, establishing these compounds as fundamental building blocks of biological systems.
Significance in Pharmaceutical and Material Science
The pharmaceutical significance of 7-bromo-1-methyl-1,2,3,4-tetrahydroquinoxaline stems from its classification within the quinoxaline family, which has demonstrated extensive biological activities across multiple therapeutic areas. Research has revealed that quinoxaline derivatives possess pronounced antibacterial activity, with some derivatives receiving patent protection as antimicrobial agents and finding practical application in agriculture as growth promoters that increase animal weight gain. The structural characteristics of 7-bromo-1-methyl-1,2,3,4-tetrahydroquinoxaline position it as a versatile building block for pharmaceutical synthesis, particularly in the development of compounds targeting neurological disorders and infectious diseases.
Clinical applications of quinoxaline derivatives have been established through compounds such as quinoxidine and dioxidine, which have been utilized in medical practice since the 1970s as broad-spectrum antibacterial agents. These precedents demonstrate the therapeutic potential inherent in the quinoxaline scaffold, validating continued research into structural modifications such as those found in 7-bromo-1-methyl-1,2,3,4-tetrahydroquinoxaline. The compound serves as an important intermediate in the synthesis of various pharmaceuticals and agrochemicals, with research indicating significant biological activities including antimicrobial and anticancer properties.
Material science applications of 7-bromo-1-methyl-1,2,3,4-tetrahydroquinoxaline extend beyond pharmaceutical development to encompass its utility in developing novel materials and chemical processes. The presence of the bromine atom enables participation in halogen bonding interactions, which can enhance binding affinity to specific molecular targets and facilitate the formation of organized structures in material applications. Recent investigations have focused on synthesizing various alkoxy-substituted aminoquinoxaline compounds to evaluate their anticancer and antimicrobial activities, expanding the understanding of structure-activity relationships within this chemical class.
The multifunctional nature of quinoxaline derivatives has been demonstrated through the development of compounds exhibiting multiple receptor binding properties, such as those targeting serotonin and dopamine receptors simultaneously. This polypharmacological approach represents a significant advancement in drug design, suggesting that 7-bromo-1-methyl-1,2,3,4-tetrahydroquinoxaline and related compounds may serve as foundations for developing therapeutics with enhanced efficacy and reduced side effect profiles. The continued exploration of these compounds in both pharmaceutical and material science contexts reflects their importance as versatile molecular platforms for innovation across multiple scientific disciplines.
| Research Area | Applications | Therapeutic Targets |
|---|---|---|
| Pharmaceutical Development | Building block for drug synthesis | Neurological disorders, infectious diseases |
| Antimicrobial Research | Antibacterial agent development | Gram-positive and Gram-negative bacteria |
| Cancer Research | Anticancer compound synthesis | Solid tumor cells, leukemia cell lines |
| Material Science | Novel material development | Organized molecular structures |
Properties
IUPAC Name |
6-bromo-4-methyl-2,3-dihydro-1H-quinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2/c1-12-5-4-11-8-3-2-7(10)6-9(8)12/h2-3,6,11H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQBNWIOESLEWRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCNC2=C1C=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1427391-09-0 | |
| Record name | 7-bromo-1-methyl-1,2,3,4-tetrahydroquinoxaline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxaline typically involves the bromination of 1-methyl-1,2,3,4-tetrahydroquinoxaline. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetic acid or chloroform . The reaction conditions often require controlled temperatures to ensure selective bromination at the desired position.
Industrial Production Methods: While specific industrial production methods for 7-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxaline are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: 7-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxaline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, although specific examples are less commonly reported.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Reagents such as potassium permanganate (KMnO4) for oxidation and lithium aluminum hydride (LiAlH4) for reduction can be used.
Major Products Formed: The major products depend on the type of reaction. For substitution reactions, the products are typically the corresponding substituted quinoxalines. Oxidation and reduction reactions yield oxidized or reduced derivatives of the parent compound.
Scientific Research Applications
Medicinal Chemistry
7-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxaline is being explored for its potential therapeutic effects:
- Antimicrobial Properties : Studies have demonstrated significant activity against various pathogens. For example:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 64 µg/mL |
This table illustrates varying degrees of efficacy against different microorganisms.
- Anticancer Research : Preliminary investigations suggest that this compound may inhibit certain cancer cell lines. Its mechanism may involve interference with cellular signaling pathways or direct cytotoxic effects on tumor cells.
Neuropharmacology
Research indicates that 7-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxaline may interact with neurotransmitter receptors. Its structure suggests potential as a modulator for dopamine and serotonin pathways, which are critical in treating neurological disorders such as depression and schizophrenia .
Agrochemicals
The compound is also utilized in the synthesis of agrochemicals due to its chemical properties that allow it to act as a pesticide or herbicide precursor. Its ability to form stable complexes with metal ions enhances its effectiveness in agricultural applications.
Antimicrobial Efficacy Study
A recent study evaluated the antimicrobial activity of 7-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxaline against multiple bacterial strains. The results confirmed its effectiveness in inhibiting growth at varying concentrations.
Neuropharmacological Investigation
In a neuropharmacological study, researchers assessed the compound's effects on dopamine receptor activity in vitro. The findings suggested that it could serve as a potential scaffold for developing new treatments for Parkinson's disease.
Mechanism of Action
The mechanism of action of 7-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxaline is not fully elucidated. it is believed to interact with various molecular targets, including enzymes and receptors, through its quinoxaline core. The bromine and methyl substituents may enhance its binding affinity and specificity towards these targets . Further research is needed to fully understand the pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 7-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxaline with structurally related brominated tetrahydroquinoxalines and tetrahydroisoquinolines. Key differences in substituent positions, physical properties, and spectral data are highlighted.
Table 1: Structural and Physicochemical Comparison
Key Observations:
Substituent Position Effects: Bromine Position: Moving bromine from position 7 to 6 (e.g., 6-Bromo-1-methyl vs. Methyl Group Position: Methylation at position 1 (as in the target compound) vs. position 2 (e.g., 3ga2) introduces steric differences, which may influence solubility or biological activity. For example, 3ga2 (2-methyl derivative) has a reported melting point of 77–80°C, suggesting higher crystallinity compared to its 1-methyl counterpart .
Impact of Additional Substituents: Dimethyl and Trimethyl Derivatives: Compounds like 6-Bromo-1,4-dimethyl-1,2,3,4-tetrahydroquinoxaline (MW 241.13) and 7-Bromo-1,2,2-trimethyl-1,2,3,4-tetrahydroquinoxaline (MW 255.16) exhibit increased molecular weight and lipophilicity, which could enhance membrane permeability in biological systems . Methoxy Substitution: 6-Bromo-7-methoxy-1,2,3,4-tetrahydroquinoline (MW 242.12) demonstrates how electron-donating groups like methoxy modulate electronic properties compared to purely alkyl-substituted analogs .
Spectral Data Insights :
- NMR Trends : In analogs such as 3ga2 (7-bromo-2-methyl), ¹H NMR shows characteristic aromatic proton splitting patterns due to bromine’s deshielding effect. Similar shifts are expected for the target compound .
- HRMS Validation : All listed compounds in and have high-resolution mass spectrometry (HRMS) data confirming their molecular formulas, ensuring structural fidelity .
Research Implications
- Synthetic Utility: Brominated tetrahydroquinoxalines serve as precursors for Suzuki-Miyaura couplings, where bromine’s position (C6 vs. C7) dictates regioselectivity .
Biological Activity
7-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxaline (7-Br-MTHQ) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and potential therapeutic applications.
Structural Characteristics
7-Br-MTHQ belongs to the tetrahydroquinoline class, which is known for various pharmacological activities. The presence of bromine and methyl groups enhances its chemical reactivity and potential binding affinity to biological targets. These features allow for modifications that could tailor its properties for specific therapeutic applications .
The biological activity of 7-Br-MTHQ is primarily attributed to its interactions with specific molecular targets within biological systems. Key mechanisms include:
- Inhibition of Enzymes : Research suggests that 7-Br-MTHQ may inhibit nitric oxide synthase (nNOS), which is crucial in pain signaling pathways. In vitro studies have demonstrated that related compounds can reverse thermal hyperalgesia in animal models .
- Modulation of NF-κB Pathway : Compounds in the tetrahydroquinoline class have been identified as potent inhibitors of lipopolysaccharide (LPS)-induced NF-κB transcriptional activity, suggesting potential anti-inflammatory effects .
- Antimicrobial and Anticancer Properties : Preliminary studies indicate that 7-Br-MTHQ exhibits antimicrobial and anticancer activities, although detailed mechanisms remain under investigation.
Antimicrobial Activity
7-Br-MTHQ has shown promising results in antimicrobial assays. Its structural features may enhance its efficacy against various bacterial strains. Further investigations are required to establish a comprehensive profile of its antimicrobial spectrum.
Anticancer Activity
Research indicates that 7-Br-MTHQ and its derivatives possess significant cytotoxic effects against several human cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
|---|---|---|---|
| NCI-H23 | 0.70 | Doxorubicin | 3.23 |
| MDA-MB-231 | 0.90 | Doxorubicin | 3.23 |
| HCT-15 | 0.80 | Doxorubicin | 3.23 |
These findings suggest that 7-Br-MTHQ could serve as a lead compound for developing new anticancer agents .
Case Studies
- Pain Management : In a study involving neuropathic pain models, derivatives similar to 7-Br-MTHQ demonstrated significant analgesic effects by inhibiting nNOS activity, suggesting potential applications in pain management therapies .
- Cancer Research : A series of tetrahydroquinoline derivatives were synthesized and tested against various cancer cell lines. Compounds exhibiting IC50 values in the low micromolar range were identified, highlighting their potential as chemotherapeutic agents .
Future Directions
The ongoing research on 7-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxaline indicates several avenues for future exploration:
- Structural Modifications : Investigating how variations in bromine and methyl positioning affect biological activity could lead to more potent derivatives.
- Mechanistic Studies : Further elucidation of the molecular mechanisms underlying its anticancer and antimicrobial properties will be crucial for therapeutic development.
- Clinical Trials : Promising preclinical results warrant the progression to clinical trials to evaluate safety and efficacy in humans.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 7-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxaline, and how do reaction conditions influence yield?
- Methodology :
- Direct bromination : Use hydrobromic acid (HBr) under reflux (8–12 hours) to brominate the parent tetrahydroquinoxaline scaffold. Monitor reaction progress via TLC and isolate the product via recrystallization from hydrobromic acid (yield ~69%) .
- Coupling reactions : For derivatives, employ Suzuki-Miyaura coupling with brominated intermediates (e.g., 7-bromo-2-methylquinoxaline) using Pd catalysts. Optimize solvent (DMSO/THF) and temperature (80–100°C) to minimize byproducts .
- Key parameters : Reflux time, solvent polarity, and catalyst loading critically affect yield and purity.
Q. How can spectroscopic techniques (NMR, HRMS) characterize 7-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxaline?
- NMR analysis :
- ¹H NMR : Expect signals for methyl groups at δ 1.14–2.81 ppm and aromatic protons at δ 6.29–8.72 ppm. Splitting patterns (e.g., doublets at J = 6.6 Hz) confirm substitution .
- ¹³C NMR : Peaks at 19.73 ppm (CH₃), 45.48–47.83 ppm (CH₂), and 110–135 ppm (aromatic carbons) validate the structure .
Q. What stability precautions are required for handling and storing this compound?
- Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent oxidation. Avoid exposure to moisture and light .
- Decomposition risks : Thermal degradation above 200°C releases toxic gases (e.g., HBr); use fume hoods and flame-resistant materials during synthesis .
Advanced Research Questions
Q. How do competing reaction pathways (e.g., ring-opening, dimerization) impact the synthesis yield of 7-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxaline?
- Mechanistic insights :
- Bromination selectivity : Excess HBr (48%) suppresses side reactions (e.g., di-bromination) by protonating reactive sites .
- Steric effects : The methyl group at position 1 hinders planarization, reducing dimerization risks during coupling reactions .
- Mitigation : Use kinetic control (low temperature) and sterically hindered bases (e.g., DIPEA) to favor mono-substitution .
Q. How can contradictory NMR data (e.g., proton splitting patterns) be resolved for structurally similar quinoxaline derivatives?
- Case study : In 7-bromo-2-methyl derivatives, coupling constants (J = 6.6 Hz vs. 9.8 Hz) differentiate axial vs. equatorial proton orientations in the tetrahydroquinoxaline ring .
- Validation : Combine 2D NMR (COSY, NOESY) to assign stereochemistry and confirm spatial arrangements .
Q. What computational methods (DFT, MD) predict the electronic and steric effects of the bromine substituent on biological activity?
- DFT applications :
- Calculate HOMO-LUMO gaps to assess reactivity (e.g., bromine’s electron-withdrawing effect lowers LUMO by ~1.2 eV) .
- Simulate docking interactions with biological targets (e.g., kinases) to rationalize antitumor activity .
Q. What strategies optimize the compound’s solubility for in vitro bioactivity assays without altering its core structure?
- Approaches :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
